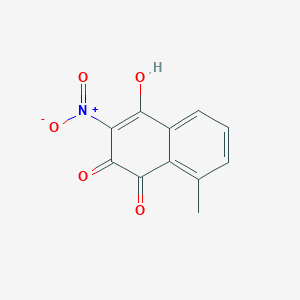![molecular formula C13H16N2O2 B8307396 [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol](/img/structure/B8307396.png)
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is a chemical compound that features a benzofuran ring substituted with a hydroxymethyl group at the 2-position and a piperazine ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzofuran derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as reducing the benzofuran ring to a dihydrobenzofuran.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(2-Carboxybenzofuran-5-yl)piperazine.
Reduction: 1-(2-Hydroxymethyldihydrobenzofuran-5-yl)piperazine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxymethylbenzofuran-5-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-Hydroxymethylbenzofuran-5-yl)morpholine: Contains a morpholine ring instead of piperazine.
1-(2-Hydroxymethylbenzofuran-5-yl)pyrrolidine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is unique due to the presence of both the benzofuran and piperazine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(5-piperazin-1-yl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-12-8-10-7-11(1-2-13(10)17-12)15-5-3-14-4-6-15/h1-2,7-8,14,16H,3-6,9H2 |
Clave InChI |
HQVNLCGWZRUFOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)




![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)

![Hexahydro-3h-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8307401.png)


